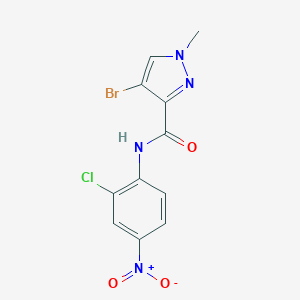![molecular formula C15H30N2O2 B449504 N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE typically involves the reaction of hexanoyl chloride with 2-amino-1-methylethanol, followed by the addition of hexanoic acid . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-[2-(hexylamino)-1-methylethyl]hexanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. In the context of quorum sensing modulation, the compound can act as an agonist or antagonist of quorum sensing receptors, thereby influencing the expression of genes involved in bacterial communication and behavior . The exact molecular targets and pathways depend on the specific biological system being studied.
Comparación Con Compuestos Similares
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)hexanamide: This compound exhibits lower quorum sensing-induced activity compared to N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE.
N-hexanamide derivatives: These compounds share structural similarities but may differ in their biological activities and chemical properties.
The uniqueness of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE lies in its specific structure and its ability to modulate quorum sensing in bacteria, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H30N2O2 |
|---|---|
Peso molecular |
270.41g/mol |
Nombre IUPAC |
N-[2-(hexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-6-8-10-14(18)16-12-13(3)17-15(19)11-9-7-5-2/h13H,4-12H2,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
UYVXDKQQZUSYLO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
SMILES canónico |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![ethyl (4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449423.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)
![N'-[1-(4-methoxyphenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449429.png)

![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449437.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)

![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

